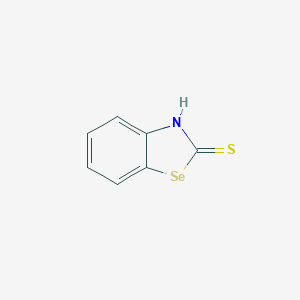

2-Mercaptobenzselenazole

Description

Properties

IUPAC Name |

3H-1,3-benzoselenazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NSSe/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEQSNONASWWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)[Se]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NSSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475962 | |

| Record name | 1,3-Benzoselenazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10486-58-5 | |

| Record name | 2(3H)-Benzoselenazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzoselenazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Mercaptobenzselenazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzselenazole, also known as 1,3-benzoselenazole-2(3H)-thione, is a heterocyclic organoselenium compound. It belongs to the family of benzazoles, which includes the more extensively studied sulfur (2-mercaptobenzothiazole) and oxygen (2-mercaptobenzoxazole) analogs. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and industrial applications.[1] While research on benzoselenazoles is less extensive compared to their counterparts, they are emerging as promising therapeutic agents, with studies highlighting their potential antioxidant, antitumor, and antibacterial properties.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside relevant experimental protocols and comparative structural context.

Physicochemical Properties

The core physicochemical data for this compound are summarized in the table below. This information is crucial for its handling, characterization, and application in research and development.

| Property | Value | Reference(s) |

| CAS Number | 10486-58-5 | [3] |

| Molecular Formula | C₇H₅NSSe | [3] |

| Molecular Weight | 214.15 g/mol | [3] |

| Melting Point | 157-158 °C | [3] |

| Boiling Point | 321.5 ± 25.0 °C (Predicted) | [3] |

| pKa | 9.87 ± 0.20 (Predicted) | [3] |

| Flash Point | 148.2 °C | [3] |

| Vapor Pressure | 0 mmHg at 25°C | [3] |

Experimental Protocols

Detailed experimental data for this compound is limited in the literature. However, standard methodologies for its synthesis and characterization can be derived from protocols for analogous compounds.

Synthesis of this compound

A common route for the synthesis of 2-mercaptobenzazoles involves the reaction of the corresponding 2-amino-substituted phenol, thiophenol, or selenophenol with carbon disulfide (CS₂).[4]

Reaction: 2-Aminoselenophenol + Carbon Disulfide → this compound

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminoselenophenol (1 equivalent) in absolute ethanol.

-

Reagent Addition: To this solution, add potassium hydroxide (1 equivalent) and stir until fully dissolved. Subsequently, add carbon disulfide (1.2 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5][6]

-

Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dissolve the resulting residue in water and acidify with a dilute solution of hydrochloric acid (e.g., 2M HCl) until the product precipitates.[5]

-

Isolation and Purification: Filter the crude solid product, wash thoroughly with water to remove any inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol.[5]

Caption: General workflow for the synthesis of this compound.

Characterization Protocols

-

Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.[5]

-

Infrared (IR) Spectroscopy: An FT-IR spectrum is typically recorded using the KBr pellet method. The sample is mixed with potassium bromide and pressed into a thin disk. The spectrum is recorded over the range of 4000-400 cm⁻¹. Key vibrational bands to identify would include N-H stretching (around 3100-3300 cm⁻¹), C=S stretching (thione form, around 1050-1250 cm⁻¹), and aromatic C-H and C=C vibrations.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A spectrum is recorded on a suitable NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃. Expected signals would include a broad singlet for the N-H proton and a multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the four protons on the benzene ring.[9]

-

¹³C NMR: A broadband-decoupled ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms. The C=S carbon is expected to appear significantly downfield (typically >160 ppm).[10]

-

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., ethanol or acetonitrile) and measuring the absorbance across the UV-visible range (typically 200-800 nm). The wavelength of maximum absorption (λ_max) is a key characteristic, influenced by the conjugated aromatic system.[11][12] For related benzazoles, absorption maxima are often observed in the 320-340 nm range.[13][14]

Spectral Properties

Specific, experimentally-derived spectral data for this compound are not widely published. However, based on the known spectra of its structural analogs, the following characteristics can be anticipated:

-

FT-IR: The spectrum would be dominated by bands corresponding to the vibrations of the benzoselenazole core. A key feature is the tautomerism between the thione (=S) and thiol (-SH) forms, which would influence the N-H and potential S-H stretching regions.[7]

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzene ring and a signal for the N-H proton.[15][16]

-

¹³C NMR: The spectrum would provide information on the carbon skeleton, with the C=S carbon being a particularly diagnostic signal.[17][18]

-

UV-Vis: The compound is expected to absorb UV radiation due to the π-electron system of the aromatic and heterocyclic rings. A study on a related 2-(2'-hydroxyphenyl)benzenoselenazole showed absorption maxima around 340 nm.[13]

Biological Activity and Signaling Pathways

While specific studies on the biological mechanism of this compound are scarce, the broader class of benzoselenazole derivatives has demonstrated significant pharmacological potential. These compounds are noted for their antioxidant, antitumor, antibacterial, and antifungal activities.[1][2][19]

For instance, certain benzoselenazole derivatives have been identified as potent and selective inhibitors of c-MYC transcription, a key target in cancer therapy.[20] These molecules are thought to exert their effect by stabilizing the c-MYC G-quadruplex, which in turn suppresses the proliferation of cancer cells.[20] This suggests a potential mechanism of action involving the modulation of gene expression.

The inclusion of selenium, an essential micronutrient with known antioxidant properties, is a key feature of this class of compounds, distinguishing them from their sulfur and oxygen analogs and making them a promising area for further drug discovery.[1]

Caption: Structural relationship and potential activities of this compound.

References

- 1. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. pasg.nhs.uk [pasg.nhs.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 2-Mercaptobenzothiazole(149-30-4) 1H NMR [m.chemicalbook.com]

- 16. 2-Mercaptobenzoxazole(2382-96-9) 1H NMR [m.chemicalbook.com]

- 17. 2-Mercaptobenzimidazole(583-39-1) 13C NMR [m.chemicalbook.com]

- 18. 2-Mercaptobenzoxazole(2382-96-9) 13C NMR [m.chemicalbook.com]

- 19. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Potential Biological Activities of 2-Mercaptobenzselenazole (CAS 10486-58-5)

Disclaimer: Scientific data regarding the biological activities of 2-Mercaptobenzselenazole (CAS 10486-58-5) is scarce in publicly available literature. This guide provides a comprehensive overview of its known physicochemical properties and extrapolates its potential biological activities based on the well-documented activities of its close structural analogs, 2-mercaptobenzothiazole and 2-mercaptobenzoxazole. The proposed biological activities and experimental protocols are therefore hypothetical and intended to serve as a foundational resource for future research.

Core Chemical and Physical Properties

This compound is a heterocyclic organoselenium compound. Its core structure consists of a fusion between a benzene ring and a selenazole ring, with a mercapto group at the 2-position.

| Property | Value | Reference |

| CAS Number | 10486-58-5 | |

| Molecular Formula | C₇H₅NSSe | [1] |

| Molecular Weight | 214.15 g/mol | [1] |

| Boiling Point | 321.495 °C at 760 mmHg | |

| Flash Point | 148.235 °C | |

| Appearance | Data not available | |

| Solubility | Data not available | |

| Vapor Pressure | 0 mmHg at 25 °C |

Potential Biological Activities (Based on Analogs)

Based on the extensive research on its sulfur and oxygen analogs (2-mercaptobenzothiazole and 2-mercaptobenzoxazole), this compound is hypothesized to possess significant antimicrobial and anticancer properties. The presence of the selenium atom may modulate this activity, potentially offering enhanced or novel therapeutic effects.

Potential Antimicrobial Activity

Derivatives of 2-mercaptobenzothiazole have demonstrated broad-spectrum antimicrobial activity. It is plausible that this compound could exhibit similar properties.

| Analog Compound | Organism | Activity (MIC) | Reference |

| 2-mercaptobenzothiazole deriv. | Staphylococcus aureus | 3.12 µg/mL | [2] |

| 2-mercaptobenzothiazole deriv. | Escherichia coli | 25 µg/mL | [2] |

| 2-mercaptobenzothiazole | Candida strains | 1 - 78 mg/L (EC50) | [2] |

Potential Anticancer Activity

Derivatives of 2-mercaptobenzoxazole have shown potent activity against various cancer cell lines, often through the inhibition of protein kinases.[1] It is proposed that this compound and its derivatives could be investigated as a novel class of anticancer agents.

| Analog Compound | Cell Line | Activity (IC₅₀) | Reference |

| 2-mercaptobenzoxazole deriv. 6b | HepG2 | 6.83 µM | [1] |

| 2-mercaptobenzoxazole deriv. 6b | MCF-7 | 3.64 µM | [1] |

| 2-mercaptobenzoxazole deriv. 6b | MDA-MB-231 | 2.14 µM | [1] |

| 2-mercaptobenzoxazole deriv. 6b | HeLa | 5.18 µM | [1] |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the investigation of the biological activities of this compound.

Synthesis of this compound

A potential synthetic route can be adapted from methods used for analogous compounds. A plausible method involves the reaction of 2-aminoselenophenol with carbon disulfide.

Materials:

-

2-aminoselenophenol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2-aminoselenophenol in ethanol.

-

Add a solution of potassium hydroxide in ethanol to the mixture.

-

Slowly add carbon disulfide to the reaction mixture at room temperature.

-

Reflux the mixture for several hours.

-

After cooling, pour the reaction mixture into water.

-

Acidify with hydrochloric acid to precipitate the product.

-

Filter, wash with water, and dry the crude product.

-

Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microbial suspension.

-

Add the inoculum to each well of the microplate.

-

Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

DMEM or other suitable cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Visualizations

Experimental Workflow for Biological Screening

Caption: A general experimental workflow for the biological evaluation of this compound.

Hypothetical Signaling Pathway for Anticancer Activity

Based on the known targets of 2-mercaptobenzoxazole derivatives, a plausible mechanism of action for the anticancer effects of this compound could involve the inhibition of key protein kinases in cancer cell signaling pathways.

Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of this compound.

References

In-Depth Technical Guide: A Methodological Approach to the Theoretical DFT Study of 2-Mercaptobenzselenazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzselenazole is a heterocyclic compound of interest due to its structural similarity to biologically and industrially significant molecules like 2-mercaptobenzothiazole, which is used as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor. The replacement of the sulfur atom in the thiazole ring with a selenium atom is expected to modulate the electronic structure and, consequently, the chemical reactivity and biological activity of the molecule. Theoretical studies employing Density Functional Theory (DFT) are powerful tools for elucidating the molecular properties of such compounds at the atomic level. This guide outlines a robust computational workflow for a comprehensive DFT investigation of this compound.

Core Concepts in DFT analysis of Heterocyclic Compounds

A thorough DFT study of this compound would aim to investigate several key aspects of its molecular and electronic structure. These include:

-

Tautomerism: Like its analogs, this compound can exist in two tautomeric forms: the thione and the thiol. Determining the relative stability of these tautomers is crucial as it governs the molecule's reactivity.

-

Molecular Geometry: A precise understanding of bond lengths, bond angles, and dihedral angles provides the foundation for understanding the molecule's steric and electronic properties.

-

Vibrational Analysis: The calculated vibrational frequencies (IR and Raman spectra) can be compared with experimental data to validate the computational model and to assign spectral features to specific molecular motions.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and optical properties.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis offers a detailed picture of the electron density distribution, intramolecular charge transfer, and the nature of chemical bonds.

Proposed Experimental (Computational) Protocols

The following section details a recommended computational methodology for a DFT study of this compound.

Software

The Gaussian suite of programs (e.g., Gaussian 16) is a widely used and powerful tool for DFT calculations. Other suitable software packages include ORCA, GAMESS, and NWChem.

Level of Theory

A common and reliable approach for this type of molecule is to use a hybrid DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which combines the strengths of both Hartree-Fock theory and DFT. For the basis set, a Pople-style basis set like 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing anions and lone pairs, while the polarization functions (d,p) are necessary for describing the anisotropic electron density in a molecule with multiple heteroatoms.

Computational Steps

-

Geometry Optimization: The initial structures of both the thione and thiol tautomers of this compound are built. A geometry optimization is then performed to find the minimum energy structure for each tautomer.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The results of this calculation provide the theoretical vibrational spectra.

-

Tautomer Stability Analysis: The relative energies of the optimized thione and thiol tautomers are compared to determine the more stable form. The zero-point vibrational energies (ZPVE) should be included in this comparison for greater accuracy.

-

Electronic Property Calculation: From the optimized structures, various electronic properties are calculated. This includes the HOMO and LUMO energies and the generation of molecular orbital plots.

-

NBO Analysis: A Natural Bond Orbital analysis is performed to investigate the intramolecular electronic interactions and charge distribution.

Data Presentation

The quantitative data generated from the DFT calculations should be organized into clear and concise tables for easy interpretation and comparison with potential future experimental results.

Table 1: Optimized Geometrical Parameters for this compound Tautomers

| Parameter | Thione Tautomer | Thiol Tautomer |

| Bond Lengths (Å) | ||

| C-Se | Calculated Value | Calculated Value |

| C-N | Calculated Value | Calculated Value |

| C=S | Calculated Value | N/A |

| C-SH | N/A | Calculated Value |

| ... | ... | ... |

| Bond Angles (°) | ||

| C-Se-C | Calculated Value | Calculated Value |

| C-N-C | Calculated Value | Calculated Value |

| ... | ... | ... |

| Dihedral Angles (°) | ||

| ... | Calculated Value | Calculated Value |

Table 2: Calculated Vibrational Frequencies for the Most Stable Tautomer of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν(N-H) | Calculated Value | Calculated Value | Calculated Value | N-H stretch |

| ν(C=S) | Calculated Value | Calculated Value | Calculated Value | C=S stretch |

| ν(C-H) | Calculated Value | Calculated Value | Calculated Value | Aromatic C-H stretch |

| ... | ... | ... | ... | ... |

Table 3: Electronic Properties of this compound Tautomers

| Property | Thione Tautomer | Thiol Tautomer |

| Total Energy (Hartree) | Calculated Value | Calculated Value |

| HOMO Energy (eV) | Calculated Value | Calculated Value |

| LUMO Energy (eV) | Calculated Value | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value |

| Dipole Moment (Debye) | Calculated Value | Calculated Value |

Visualization of Computational Workflow

A clear workflow diagram is essential for understanding the logical progression of a DFT study.

Caption: A flowchart illustrating the typical workflow for a DFT study of this compound.

Conclusion

While direct computational studies on this compound are currently lacking in the scientific literature, the well-established methodologies for its analogs provide a clear and reliable roadmap for future investigations. A systematic DFT study, as outlined in this guide, would provide invaluable insights into the fundamental molecular and electronic properties of this intriguing molecule. Such a study would not only contribute to the fundamental understanding of heterocyclic chemistry but also pave the way for the rational design of new materials and therapeutic agents. Researchers are encouraged to undertake such studies to fill the current knowledge gap.

2-Mercaptobenzselenazole solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Mercaptobenzselenazole in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide presents qualitative solubility information and detailed quantitative data for the structurally analogous compound, 2-Mercaptobenzothiazole, to serve as a valuable reference. Additionally, standardized experimental protocols for determining solubility are detailed, alongside logical workflows for solvent selection in research and development.

Qualitative Solubility of this compound

-

Good solubility is often observed in polar aprotic solvents and some alcohols.

-

Poor solubility is typically found in non-polar hydrocarbon solvents.

For recrystallization, a common technique for purification, a solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Two-solvent recrystallization methods are also frequently employed, where the compound is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent) is added to induce precipitation.

Quantitative Solubility of 2-Mercaptobenzothiazole (Analogue)

The following table summarizes the mole fraction solubility (x₁) of 2-Mercaptobenzothiazole in various organic solvents at different temperatures. This data is extracted from a study by Li, et al. (2017) and can be used as a proxy to estimate the behavior of this compound.[1]

| Solvent | Temperature (K) | Mole Fraction (x₁) x 10³ |

| Methanol | 273.15 | 1.85 |

| 298.15 | 4.31 | |

| 318.15 | 8.02 | |

| Ethanol | 273.15 | 2.53 |

| 298.15 | 6.01 | |

| 318.15 | 11.42 | |

| n-Propanol | 273.15 | 3.21 |

| 298.15 | 7.82 | |

| 318.15 | 15.21 | |

| Isopropanol | 273.15 | 2.69 |

| 298.15 | 6.78 | |

| 318.15 | 13.57 | |

| n-Butanol | 273.15 | 3.89 |

| 298.15 | 9.75 | |

| 318.15 | 19.45 | |

| Acetonitrile | 273.15 | 1.42 |

| 298.15 | 3.89 | |

| 318.15 | 8.21 | |

| Ethyl Acetate | 273.15 | 5.21 |

| 298.15 | 13.24 | |

| 318.15 | 26.58 | |

| Toluene | 273.15 | 1.25 |

| 298.15 | 3.56 | |

| 318.15 | 7.89 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the isothermal dissolution equilibrium method, adapted from the procedure used for 2-Mercaptobenzothiazole, which is a standard and reliable method for determining the solubility of solid compounds in organic solvents.[1]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at various temperatures.

Apparatus:

-

Jacketed glass vessel (e.g., 100 mL)

-

Thermostatic water bath with temperature control (±0.05 K)

-

Magnetic stirrer

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance (±0.0001 g)

-

Syringes with filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation: An excess amount of solid this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed and the mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath. The system is allowed to reach equilibrium, which is typically determined by taking measurements at different time intervals until the concentration of the solute in the solution remains constant (e.g., over 24 hours).

-

Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a sufficient time (e.g., 2 hours) to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe to the measurement temperature and immediately filtered to remove any suspended particles.

-

Analysis: A known mass of the filtered solution is diluted with the appropriate mobile phase, and the concentration of this compound is determined using a calibrated HPLC method.

-

Calculation: The mole fraction solubility (x₁) is calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ and M₁ are the mass and molar mass of this compound, respectively.

-

m₂ and M₂ are the mass and molar mass of the solvent, respectively.

-

-

Temperature Variation: The experiment is repeated at different temperatures to obtain a solubility curve.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key workflows in solubility studies.

Caption: Experimental workflow for determining solubility.

Caption: Logical workflow for solvent selection.

References

Spectroscopic Analysis of 2-Mercaptobenzselenazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Mercaptobenzselenazole is a heterocyclic organic compound of interest in medicinal chemistry and materials science. A comprehensive understanding of its molecular structure and purity is paramount for its application in research and development. This document provides a guide to the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of public domain experimental data for this specific molecule, this guide outlines the expected spectral features based on the analysis of analogous compounds, namely 2-mercaptobenzothiazole and 2-mercaptobenzoxazole, and provides a general experimental framework for its synthesis and analysis.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons of the benzene ring and the N-H proton of the heterocyclic ring. The chemical shifts of the aromatic protons will be influenced by the selenium atom and the thione group.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shift of the C=Se carbon will be a key identifier.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 8.0 | Complex multiplet pattern expected for the four aromatic protons. |

| ¹H (N-H) | 12.0 - 14.0 | Broad singlet, chemical shift can be concentration and solvent dependent. |

| ¹³C (Aromatic) | 110 - 150 | Six distinct signals are expected for the aromatic carbons. |

| ¹³C (C=Se) | 180 - 200 | Expected to be the most downfield signal. |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3100 - 3300 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=N | 1600 - 1650 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C=Se | 1000 - 1200 | Stretching |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of this compound. These protocols are based on standard laboratory techniques for the synthesis and characterization of related heterocyclic compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 2-aminoselenophenol with carbon disulfide.

Materials:

-

2-Aminoselenophenol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Dissolve a known molar equivalent of potassium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To this solution, add a molar equivalent of 2-aminoselenophenol.

-

Slowly add a slight molar excess of carbon disulfide to the reaction mixture.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold distilled water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

NMR Spectroscopic Analysis

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum.

IR Spectroscopic Analysis

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR Method: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and outlines the standard experimental procedures for its synthesis and analysis. While direct experimental data remains elusive in the public domain, the provided information serves as a valuable resource for researchers initiating studies on this compound. It is strongly recommended that any newly synthesized this compound be thoroughly characterized using the described spectroscopic methods to confirm its identity and purity before further use.

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Benzoselenazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoselenazole scaffold, a heterocyclic motif incorporating a benzene ring fused to a selenazole ring, has emerged as a structure of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of the selenium atom, have led to a diverse range of applications, from anticancer agents to fluorescent probes. Despite its growing importance, the history of this fascinating heterocycle is not widely known. This technical guide provides an in-depth exploration of the discovery and historical development of benzoselenazoles, complete with detailed experimental protocols from seminal works, quantitative data, and graphical representations of synthetic pathways and biological mechanisms.

The Pioneering Synthesis: A Glimpse into the Past

The first documented synthesis of a benzoselenazole derivative is attributed to the work of Yü-Gwan Chen in his 1922 thesis from the University of Chicago.[1] Chen's work focused on the synthesis of 2-phenylbenzoselenazole and its derivatives.[1] He adapted a method previously described by Fromm and Martin for the synthesis of benzothiazoles.[2] The foundational approach involved the reaction of o-aminoselenophenol with a suitable electrophile, in this case, benzaldehyde, to construct the five-membered selenazole ring fused to the benzene ring.

While the chemistry of benzoselenazoles has evolved significantly over the past century, these early investigations laid the crucial groundwork for all subsequent developments in the field. For many years, the exploration of benzoselenazole chemistry was hampered by the limited availability of convenient and efficient synthetic methodologies.[3]

Evolution of Synthetic Methodologies

The traditional routes to benzoselenazoles often involved multi-step procedures under harsh reaction conditions, utilizing reagents like diaryl diselenides, elemental selenium, or selenocyanates.[3] These methods often suffered from low yields and limited substrate scope. A significant breakthrough in the synthesis of benzoselenazoles came with the advent of copper-catalyzed cross-coupling reactions. These methods have provided milder and more efficient pathways to a wide variety of substituted benzoselenazoles.[4]

Early Synthetic Protocol: Synthesis of 2-Phenylbenzoselenazole (Chen, 1922)

This protocol is based on the modification of the method by Fromm and Martin.[2]

Experimental Protocol:

-

Preparation of o-Nitrophenyl Diselenide: o-Nitraniline is diazotized and then treated with a solution of sodium diselenide. The resulting o-nitrophenyl diselenide is then purified.

-

Reduction to o-Aminoselenophenol: The o-nitrophenyl diselenide is reduced using a suitable reducing agent, such as sodium hydrosulfite, to yield o-aminoselenophenol. This intermediate is highly unstable and is typically used immediately in the next step.

-

Condensation with Benzaldehyde: The freshly prepared o-aminoselenophenol is condensed with benzaldehyde in an acidic medium. The reaction mixture is heated to effect cyclization and dehydration, leading to the formation of 2-phenylbenzoselenazole.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data from Early Syntheses:

| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| 2-Phenylbenzoselenazole | o-Aminoselenophenol, Benzaldehyde | Acidic medium, Heat | Not explicitly stated | [1],[2] |

Modern Synthetic Protocol: Copper-Catalyzed Synthesis of 2-Substituted-1,3-Benzoselenazoles

Modern approaches often utilize copper catalysts to facilitate the formation of the C-Se and C-N bonds necessary for the benzoselenazole ring system.

Experimental Protocol (General Procedure): [5]

-

Reaction Setup: To a flame-dried reaction vessel, add selenium powder (1.0 mmol), the corresponding amine (1.2 mmol), 2-iodophenyl isocyanide (1.0 mmol), a copper(I) catalyst (e.g., CuI, 1-5 mol%), and a suitable solvent (e.g., THF, DMF).

-

Reaction Execution: The reaction mixture is stirred at room temperature or heated, depending on the specific substrates and catalyst system, for a period ranging from a few hours to 24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table of Quantitative Data for Modern Copper-Catalyzed Syntheses:

| Entry | 2-Halophenyl isocyanide | Amine | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Iodophenyl isocyanide | Piperidine | CuI (1) | THF | 0.5 | rt | 99 | [5] |

| 2 | 2-Bromophenyl isocyanide | Piperidine | CuI (1) | THF | 12 | rt | 95 | [5] |

| 3 | 2-Iodophenyl isocyanide | Morpholine | CuI (1) | THF | 0.5 | rt | 98 | [5] |

| 4 | 2-Iodophenyl isocyanide | n-Butylamine | CuI (1) | THF | 24 | rt | 71 | [5] |

Characterization Data for a Representative Benzoselenazole (2-(1-Piperidyl)-1,3-benzoselenazole): [5]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.61 (d, J = 7.8 Hz, 1H), 7.53 (d, J = 8.1 Hz, 1H), 7.28-7.24 (m, 1H), 6.98-6.94 (m, 1H), 3.55 (br s, 4H), 1.68 (br s, 6H).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.8, 154.4, 133.0, 125.8, 123.5, 120.8, 119.7, 50.8, 25.4, 24.3.

-

MS (EI) m/z: 266 (M⁺).

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the historical and modern synthetic pathways to benzoselenazoles.

Biological Significance and Signaling Pathways

Benzoselenazole derivatives have garnered significant attention for their potential as therapeutic agents, particularly in the realm of oncology.[6][7] Their mechanisms of action are often attributed to their ability to modulate cellular redox homeostasis and interact with key signaling proteins.

One of the primary biological targets of some benzoselenazoles is the enzyme thioredoxin reductase (TrxR) .[6] TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining the cellular redox balance and is often overexpressed in cancer cells. Inhibition of TrxR by benzoselenazole derivatives can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently apoptosis in cancer cells.

More recently, benzoselenazole derivatives have been identified as potent and selective inhibitors of c-MYC transcription .[8] The c-MYC oncogene is a critical driver of cell proliferation and is frequently dysregulated in a wide range of human cancers. Certain benzoselenazoles have been shown to stabilize the G-quadruplex structure in the promoter region of the c-MYC gene, thereby repressing its transcription. This targeted approach offers a promising strategy for the development of novel anticancer therapies.

Furthermore, the benzothiazole scaffold, a close structural analog of benzoselenazole, has been extensively studied for its ability to inhibit various kinases involved in cancer cell signaling pathways, such as the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[9][10] Given the structural similarity, it is plausible that benzoselenazoles may also exert their anticancer effects through the modulation of these critical signaling cascades.

Conclusion and Future Perspectives

From its initial synthesis in the early 20th century to its current status as a privileged scaffold in drug discovery, the journey of the benzoselenazole ring system is a testament to the continuous evolution of synthetic chemistry and the ever-expanding search for novel therapeutic agents. The development of modern synthetic methods, particularly those catalyzed by copper, has been instrumental in unlocking the full potential of this unique heterocycle. As our understanding of the intricate signaling pathways that drive diseases like cancer deepens, the targeted design of novel benzoselenazole derivatives holds immense promise for the future of medicine. Further research into their mechanisms of action and the development of even more efficient and sustainable synthetic routes will undoubtedly continue to be a vibrant and rewarding area of scientific inquiry.

References

- 1. Lewis acid-promoted formation of benzoselenazole derivatives using SeO2 as a selenium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. upload.wikimedia.org [upload.wikimedia.org]

- 3. jsynthchem.com [jsynthchem.com]

- 4. jsynthchem.com [jsynthchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-Catalyzed Synthesis of Benzoselenazoles: Advances, Mechanisms, and Biological Applications: A Brief Review [jsynthchem.com]

- 7. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 2-Mercaptobenzazoles with a Focus on 2-Mercaptobenzselenazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for molecular properties and biological activity. This guide provides a comprehensive overview of the tautomeric phenomena observed in the 2-mercaptobenzazole series, with a particular focus on the less-studied 2-mercaptobenzselenazole. While direct experimental and extensive computational data for the selenium analogue are sparse in the current literature, this document synthesizes findings from its oxygen and sulfur counterparts (2-mercaptobenzoxazole and 2-mercaptobenzothiazole) to provide a predictive framework for understanding its behavior. This guide covers the theoretical underpinnings of the thione-thiol equilibrium, details common experimental and computational methodologies for its study, and presents available quantitative data for analogous systems to inform future research and development.

Introduction to Tautomerism in 2-Mercaptobenzazoles

The 2-mercaptobenzazole scaffold is a privileged structure in medicinal chemistry and materials science. The potential for tautomerism in these molecules arises from the migration of a proton between the exocyclic sulfur/selenium atom and the ring nitrogen atom. This results in an equilibrium between the thione (or selone ) form and the thiol (or selenol ) form.

The position of this equilibrium is crucial as the two tautomers exhibit different physicochemical properties, including polarity, lipophilicity, hydrogen bonding capabilities, and metal-chelating properties. These differences can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, making a thorough understanding of its tautomeric preferences essential for drug design and development.

The Thione-Thiol Tautomeric Equilibrium

The central equilibrium discussed in this guide is the proton transfer between the exocyclic chalcogen (S or Se) and the endocyclic nitrogen atom.

Caption: Tautomeric equilibrium between the selone and selenol forms of this compound.

Note: Due to limitations in rendering chemical structures directly in DOT, image placeholders are used. The diagram illustrates the concept of the equilibrium.

Experimental Methodologies for Studying Tautomerism

A variety of spectroscopic and analytical techniques are employed to investigate tautomeric equilibria. The choice of method depends on the specific properties of the tautomers and the desired quantitative or qualitative information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for identifying the predominant tautomeric form in solution. Key diagnostic signals include:

-

¹H NMR: The presence of a broad signal for the N-H proton (typically downfield) is indicative of the thione/selone form. The absence of a distinct S-H or Se-H proton signal, which would be expected for the thiol/selenol form, further supports this assignment.

-

¹³C NMR: The chemical shift of the C2 carbon is highly informative. In the thione/selone form, this carbon is a thiocarbonyl/selenocarbonyl carbon and resonates at a significantly downfield chemical shift (e.g., >160 ppm) compared to the C=N carbon of the thiol/selenol form.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer.

-

Thione/Selone Form: Look for N-H stretching vibrations (typically in the 3400-3100 cm⁻¹ region) and the C=S or C=Se stretching vibrations (which are often weaker and can be found in the fingerprint region).

-

Thiol/Selenol Form: The presence of a weak S-H or Se-H stretching band (around 2600-2550 cm⁻¹ for S-H) and a C=N stretching vibration (around 1650-1550 cm⁻¹) would indicate the thiol/selenol tautomer.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It allows for the precise determination of bond lengths and the location of the proton, definitively identifying the tautomeric form present in the crystal lattice.

Caption: General experimental workflow for the study of this compound tautomerism.

Computational Approaches to Tautomerism

In the absence of extensive experimental data, computational chemistry offers a powerful avenue for predicting the relative stabilities of tautomers.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. By optimizing the geometries of the different tautomers and calculating their energies, the relative stability can be determined. The B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)) is a common choice for such studies.

Solvent Effects

The inclusion of solvent effects is critical for accurate predictions, as the polarity of the solvent can influence the tautomeric equilibrium. The Polarizable Continuum Model (PCM) is a common implicit solvation model used in conjunction with DFT calculations to simulate the effect of a solvent.

Quantitative Data for Analogous 2-Mercaptobenzazoles

| Compound | Method | Solvent | Predominant Tautomer | Relative Energy (kcal/mol) | Reference |

| 2-Mercaptobenzimidazole | DFT (B3LYP/6-311G) | Gas Phase | Thione | Thione is more stable | [1] |

| 2-Mercaptobenzimidazole | DFT (B3LYP/6-311G) | Water (PCM) | Thione | Thione is more stable | [1] |

| 2-Mercaptobenzoxazole | DFT (B3LYP/6-311G) | Gas Phase | Thione | Thione is more stable | [1] |

| 2-Mercaptobenzothiazole | DFT (B3LYP/6-311G) | Gas Phase | Thione | Thione is more stable | [1] |

Note: The relative energy values often show the thione form to be several kcal/mol more stable than the thiol form.

Predicted Tautomeric Behavior of this compound

Based on the trends observed in the oxygen and sulfur analogues, the following predictions can be made for this compound:

-

Predominant Tautomer: The selone form is expected to be the more stable and therefore predominant tautomer in both the gas phase and in various solvents.

-

Spectroscopic Signatures:

-

¹H NMR: A signal corresponding to an N-H proton is expected.

-

¹³C NMR: A downfield signal for the C=Se carbon is anticipated.

-

IR: An N-H stretching band should be observable.

-

-

Solvent Effects: While polar solvents might slightly shift the equilibrium, the selone form is likely to remain dominant across a range of solvent polarities.

Conclusion and Future Directions

The study of tautomerism in this compound is an area ripe for further investigation. While analogies to its sulfur and oxygen counterparts provide a strong predictive foundation, dedicated experimental and computational studies are necessary to definitively characterize its tautomeric behavior. Researchers are encouraged to employ the methodologies outlined in this guide to generate quantitative data on the tautomeric equilibrium of this and related selenium-containing heterocyclic systems. A deeper understanding of these fundamental properties will undoubtedly accelerate the development of novel therapeutic agents and functional materials based on the benzoselenazole scaffold.

References

A Guide to Quantum Chemical Calculations for 2-Mercaptobenzselenazole: Methodologies and Spectroscopic Insights

Theoretical Framework: Density Functional Theory

Modern quantum chemical investigations heavily rely on Density Functional Theory (DFT), a computational method that calculates the electronic structure of atoms, molecules, and solids.[1] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and effective method for studying organic molecules.[2][3] This approach, often paired with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties.[2][4]

Computational Workflow

The process of performing quantum chemical calculations on a molecule like 2-Mercaptobenzselenazole follows a structured workflow. This typically involves geometry optimization, frequency calculations, and further analysis of the electronic structure.

Caption: A logical workflow for quantum chemical calculations.

Molecular Structure and Geometry

The first step in any quantum chemical study is to determine the equilibrium geometry of the molecule. This is achieved through an optimization process that finds the lowest energy arrangement of the atoms. For this compound, which can exist in tautomeric forms (thiol and thione), it is crucial to calculate the relative energies of both forms to identify the most stable tautomer.[2] The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, can then be compared with experimental data if available.

Table 1: Representative Optimized Geometrical Parameters for Heterocyclic Thiols (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle | Bond Angle (°) |

| Bond Lengths | C-S | 1.76 | Bond Angles | C-S-H | 98.5 |

| C=Se | 1.83 | C-N-C | 110.2 | ||

| C-N | 1.38 | N-C-S | 125.4 | ||

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 118.5 - 121.0 | ||

| C-H (aromatic) | 1.08 | ||||

| N-H | 1.01 | ||||

| S-H | 1.34 |

Note: These are example values based on calculations of similar molecules and may differ for this compound.

Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding.[3] Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, which aids in the assignment of experimental spectra.[5] A frequency calculation on the optimized geometry is performed, and the absence of imaginary frequencies confirms that the structure is a true energy minimum.

Table 2: Selected Calculated Vibrational Frequencies and Their Assignments for a Heterocyclic Thiol

| Mode | Frequency (cm⁻¹) (Scaled) | Assignment |

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |

| ν(C=N) | 1620 | C=N stretching |

| ν(C=C) aromatic | 1580 - 1400 | Aromatic C=C stretching |

| δ(N-H) | 1550 | N-H in-plane bending |

| ν(C-S) | 750 | C-S stretching |

| ν(C-Se) | 680 | C-Se stretching |

Note: Calculated frequencies are often scaled to better match experimental values.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule.[6] The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.[6] The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important parameter that reflects the molecule's kinetic stability and chemical reactivity.[2][6] A smaller energy gap suggests higher reactivity.

Caption: The HOMO-LUMO energy gap and its relation to reactivity.

Table 3: Key Electronic Properties Derived from FMO Analysis

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron donating ability |

| LUMO Energy (ELUMO) | - | Electron accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Measure of reactivity |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Global electrophilic nature |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units.[4] It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

Caption: Visualization of an NBO donor-acceptor interaction.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.[4] The different colors on the MEP surface represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Experimental Protocols

Computational Details

A typical computational protocol for this compound would involve the following steps:

-

Software: Gaussian 09 or a more recent version is a commonly used software package.[2]

-

Method: The B3LYP functional is a suitable choice for the DFT calculations.[4]

-

Basis Set: A basis set such as 6-31G(d,p) or 6-311++G(d,p) should be employed.[2][4]

-

Geometry Optimization: The molecular geometry should be fully optimized in the gas phase or with a solvent model.

-

Frequency Calculation: A frequency calculation should be performed at the same level of theory to confirm the nature of the stationary point and to obtain thermodynamic data and vibrational spectra.

-

Further Analyses: NBO, HOMO-LUMO, and MEP analyses are then carried out on the optimized geometry.

Spectroscopic Measurements

For validation of the computational results, experimental spectra are essential.

-

FT-IR Spectroscopy: The FT-IR spectrum can be recorded in the range of 4000-400 cm⁻¹ using a spectrometer with the sample prepared as a KBr pellet.[2]

-

FT-Raman Spectroscopy: The FT-Raman spectrum can be recorded in the range of 3700-100 cm⁻¹ using a spectrometer with a suitable laser excitation source.[2]

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide a powerful and insightful approach to understanding the fundamental properties of this compound. By following the methodologies outlined in this guide, researchers can gain detailed information about its molecular structure, vibrational signatures, and electronic characteristics. This knowledge is invaluable for applications in drug design, materials science, and understanding its biological activity. While this guide provides a framework based on analogous molecules, specific computational studies on this compound are needed to provide precise quantitative data.

References

- 1. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular structure, vibrational spectral assignments, HOMO-LUMO, MESP, Mulliken analysis and thermodynamic properties of 2,6-xylenol and 2,5-dimethyl cyclohexanol based on DFT calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. irjweb.com [irjweb.com]

Methodological & Application

Application Notes and Protocols for 2-Mercaptobenzselenazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Mercaptobenzselenazole, also known by its tautomeric form benzoselenazole-2-thione, in organic synthesis. While less common than its thio- and oxo-analogs, this compound serves as a versatile precursor for the synthesis of various selenium-containing heterocyclic compounds, which are of growing interest in medicinal chemistry and materials science due to their unique biological and electronic properties.

Overview of Reactivity

This compound is a bicyclic heterocyclic compound featuring a reactive exocyclic selenium atom. Its reactivity is primarily centered around the nucleophilic character of the selenium atom in its thiol tautomeric form or the adjacent nitrogen atom in its thione form. This allows for a range of synthetic transformations, including alkylation, acylation, and cyclocondensation reactions, providing access to a diverse array of 2-substituted benzoselenazoles.

Key Synthetic Applications

The primary application of this compound in organic synthesis is as a building block for more complex heterocyclic systems. The selenium atom can be readily functionalized, and the benzoselenazole core can be incorporated into larger molecular scaffolds.

Synthesis of 2-Substituted Benzoselenazoles

A general and practical approach to 2-substituted benzoselenazoles involves the domino oxidative cyclization of methyl ketones with bis(2-aminophenyl) diselenide. While this method does not directly use this compound as a starting material, it highlights a pathway to derivatives that can also be accessed from it. For instance, 2-acyl-benzo[1,3-d]selenazoles can be synthesized in a one-pot reaction.[1]

A more direct functionalization involves the reaction of this compound with various electrophiles.

Synthesis of Fused Heterocyclic Systems

This compound can serve as a key intermediate in the synthesis of fused heterocyclic systems. For example, it can be used to prepare 2H-pyrimido[2,1-b]benzoselenazoles through rearrangement reactions of appropriately substituted precursors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization.

Synthesis of this compound (Benzoselenazole-2-thione)

General Workflow for the Synthesis of this compound:

Figure 1. General workflow for the synthesis of this compound.

Protocol:

-

To a stirred solution of 2-aminoselenophenol in ethanol, add a stoichiometric amount of potassium hydroxide and stir until dissolved.

-

Add a slight excess of carbon disulfide dropwise to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Acidify the aqueous solution with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Synthesis of 2-Acyl-benzo[1,3-d]selenazoles

This protocol describes a one-pot synthesis of 2-acyl-benzo[1,3-d]selenazoles from aryl methyl ketones and bis(2-aminophenyl) diselenide.[1]

Reaction Scheme:

Figure 2. Synthesis of 2-Acyl-benzoselenazoles.

Protocol:

-

In a reaction vessel, combine the aryl methyl ketone, bis(2-aminophenyl) diselenide, and sodium metabisulfite (Na₂S₂O₅) in DMSO.

-

Heat the mixture at 100 °C for 48 hours or utilize microwave irradiation for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Synthesis of 2-Acyl-benzo[1,3-d]selenazoles [1]

| Entry | Aryl Methyl Ketone | Product | Time (h) | Yield (%) |

| 1 | Acetophenone | 2-Benzoyl-benzoselenazole | 48 (conventional) / 2 (MW) | 75 / 85 |

| 2 | 4-Methoxyacetophenone | 2-(4-Methoxybenzoyl)-benzoselenazole | 48 (conventional) / 2 (MW) | 80 / 90 |

| 3 | 4-Nitroacetophenone | 2-(4-Nitrobenzoyl)-benzoselenazole | 48 (conventional) / 2 (MW) | 70 / 82 |

Further Reactions and Derivatizations

The 2-mercapto group of benzoselenazole-2-thione is a versatile handle for further synthetic transformations.

S-Alkylation

The selenium atom can be readily alkylated using various alkylating agents such as alkyl halides or sulfates in the presence of a base. This reaction leads to the formation of 2-(alkylthio)benzoselenazoles, which are valuable intermediates for further functionalization.

S-Acylation

Similarly, acylation of the selenium atom can be achieved using acyl halides or anhydrides to yield 2-(acylthio)benzoselenazoles.

Logical Relationships in Synthesis

The following diagram illustrates the central role of this compound in the synthesis of its derivatives.

References

Application Notes and Protocols: 2-Mercaptobenzselenazole in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzselenazole is a heterocyclic organoselenium compound with a structure analogous to the well-known 2-mercaptobenzothiazole (MBT), a widely used vulcanization accelerator and corrosion inhibitor. The replacement of the sulfur atom in the thiazole ring with selenium is anticipated to impart unique properties to the molecule, opening up new avenues for its application in materials science. Organoselenium compounds are known for their distinct reactivity, redox properties, and ability to form strong bonds with metals, making this compound a promising candidate for a range of applications. This document provides detailed application notes and hypothetical protocols for the use of this compound in various areas of materials science, based on inferred functionalities from its structural analogs and the known chemistry of organoselenium compounds. While direct experimental data for this compound is limited in publicly available literature, these protocols provide a robust starting point for researchers to explore its potential.

Application as a Vulcanization Accelerator for Rubber

Application Note:

This compound is proposed as a novel vulcanization accelerator for natural and synthetic rubbers. Similar to its thiazole analog, it is expected to participate in the formation of sulfur cross-links between polymer chains, a critical process for enhancing the mechanical properties of rubber, such as elasticity, strength, and durability. The presence of the selenium atom may influence the kinetics of the vulcanization process, potentially offering advantages in terms of cure rate, scorch safety, and the final properties of the vulcanized rubber. The Se-S bonds formed during the process might also impart unique thermal and oxidative stability to the rubber network.

Experimental Protocol: Evaluation of this compound as a Vulcanization Accelerator

This protocol outlines the procedure for compounding and testing the vulcanization characteristics of a model rubber formulation using this compound as an accelerator.

Materials:

-

Natural Rubber (SMR 20)

-

Zinc Oxide (ZnO)

-

Stearic Acid

-

Sulfur (S)

-

This compound

-

Internal mixer (e.g., Brabender or Banbury type)

-

Two-roll mill

-

Moving Die Rheometer (MDR)

-

Tensile testing machine

Procedure:

-

Compounding:

-

Masticate the natural rubber in the internal mixer at a rotor speed of 60 rpm for 2 minutes.

-

Add zinc oxide and stearic acid and mix for another 3 minutes.

-

Add this compound and mix for 2 minutes.

-

Finally, add sulfur and mix for 1.5 minutes.

-

Discharge the compound and homogenize it on a two-roll mill.

-

-

Curing Characteristics:

-

Determine the curing characteristics of the rubber compound using a Moving Die Rheometer (MDR) at 160°C according to ASTM D5289.

-

Record the scorch time (ts2), optimum cure time (t90), minimum torque (ML), and maximum torque (MH).

-

-

Vulcanization:

-

Press-cure the compounded rubber sheets in a hydraulic press at 160°C for the optimum cure time (t90) determined from the MDR.

-

-

Mechanical Testing:

-

Cut dumbbell-shaped specimens from the vulcanized sheets.

-

Measure the tensile strength, elongation at break, and modulus at 300% elongation using a tensile testing machine according to ASTM D412.

-

Data Presentation:

Table 1: Hypothetical Curing Characteristics of Rubber Compounds with this compound

| Parameter | Control (without accelerator) | This compound (1.5 phr) |

| Scorch Time (ts2, min) | > 30 | 5.2 |

| Optimum Cure Time (t90, min) | > 60 | 12.5 |

| Minimum Torque (ML, dNm) | 1.5 | 1.8 |

| Maximum Torque (MH, dNm) | 5.0 | 15.7 |

| Torque Difference (MH-ML, dNm) | 3.5 | 13.9 |

Table 2: Hypothetical Mechanical Properties of Vulcanizates

| Property | Control (without accelerator) | This compound (1.5 phr) |

| Tensile Strength (MPa) | 2.1 | 22.5 |

| Elongation at Break (%) | 850 | 550 |

| Modulus at 300% (MPa) | 0.8 | 10.2 |

Mandatory Visualization:

Caption: Experimental workflow for evaluating this compound as a vulcanization accelerator.

Application as a Corrosion Inhibitor for Metals

Application Note:

This compound is a promising candidate for use as a corrosion inhibitor for metals such as steel and copper in acidic or neutral environments. Its heterocyclic structure containing nitrogen, selenium, and a mercapto group allows for strong adsorption onto metal surfaces. The lone pair electrons on the nitrogen and selenium atoms, as well as the sulfur of the mercapto group, can coordinate with the vacant d-orbitals of the metal atoms, leading to the formation of a protective film. This film acts as a barrier, isolating the metal from the corrosive medium and thus inhibiting the corrosion process. The larger size and higher polarizability of the selenium atom compared to sulfur may lead to enhanced adsorption and superior inhibition efficiency.

Experimental Protocol: Evaluation of Corrosion Inhibition Performance

This protocol describes the use of electrochemical techniques to assess the corrosion inhibition efficiency of this compound for mild steel in a 1 M HCl solution.

Materials:

-

Mild steel coupons

-

1 M Hydrochloric acid (HCl) solution

-

This compound

-

Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode - SCE)

-

Acetone

-

Emery papers of various grades

Procedure:

-

Electrode Preparation:

-

Polish the mild steel coupons with emery papers of increasing grit size, wash with distilled water and acetone, and dry.

-

The polished coupon is used as the working electrode.

-

-

Electrochemical Measurements:

-

Set up the three-electrode cell with the mild steel working electrode, platinum counter electrode, and saturated calomel reference electrode immersed in 1 M HCl solution.

-

Perform potentiodynamic polarization studies by scanning the potential from -250 mV to +250 mV versus the open circuit potential (OCP) at a scan rate of 1 mV/s.

-

Record the polarization curve for the blank solution (1 M HCl).

-

Add different concentrations of this compound to the HCl solution (e.g., 50, 100, 200, 500 ppm) and repeat the potentiodynamic polarization measurement for each concentration after the OCP has stabilized.

-

-

Data Analysis:

-

Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) from the Tafel plots of the polarization curves.

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] * 100

-

Data Presentation:

Table 3: Hypothetical Electrochemical Polarization Data for Mild Steel in 1 M HCl with this compound

| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | -480 | 1250 | - |

| 50 | -465 | 312 | 75.0 |

| 100 | -450 | 156 | 87.5 |

| 200 | -438 | 78 | 93.8 |

| 500 | -425 | 31 | 97.5 |

Mandatory Visualization:

Caption: Proposed mechanism of corrosion inhibition by this compound.

Precursor for Selenium-Containing Nanoparticles

Application Note:

This compound can serve as a versatile precursor for the synthesis of selenium nanoparticles (SeNPs). In this role, it can function as both the selenium source and a capping agent. Upon chemical reduction, the C-Se bond can be cleaved to release selenium atoms, which then nucleate and grow into nanoparticles. The parent molecule or its fragments can adsorb onto the surface of the growing nanoparticles, providing steric or electrostatic stabilization and preventing aggregation. The benzoselenazole moiety on the surface of the SeNPs could also offer sites for further functionalization, making these nanoparticles suitable for applications in catalysis, electronics, and biomedicine.

Experimental Protocol: Synthesis of Selenium Nanoparticles

This protocol details a method for the synthesis of selenium nanoparticles using this compound as the precursor and sodium borohydride as the reducing agent.

Materials:

-

This compound

-

Sodium borohydride (NaBH4)

-

Ethanol

-

Deionized water

-

Magnetic stirrer

-

Centrifuge

-

Transmission Electron Microscope (TEM)

-

Dynamic Light Scattering (DLS) instrument

Procedure:

-

Preparation of Precursor Solution:

-

Dissolve 100 mg of this compound in 50 mL of ethanol with gentle heating and stirring to obtain a clear solution.

-

-

Reduction and Nanoparticle Formation:

-

Prepare a fresh solution of 50 mg of sodium borohydride in 10 mL of deionized water.

-

While vigorously stirring the this compound solution, add the sodium borohydride solution dropwise.

-

Observe the color change of the solution, which indicates the formation of selenium nanoparticles.

-

Continue stirring for 2 hours at room temperature to ensure complete reaction and stabilization of the nanoparticles.

-

-

Purification of Nanoparticles:

-